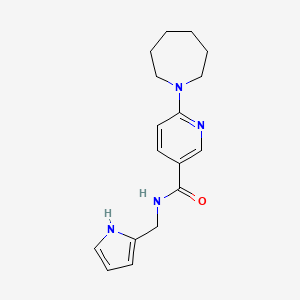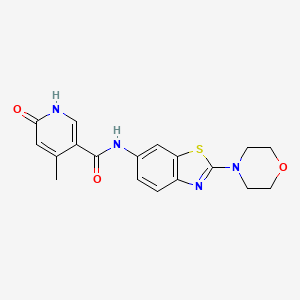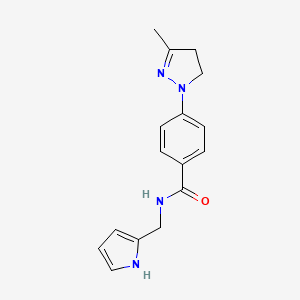![molecular formula C18H19N5O3S B6936431 [2-(4-Methoxyanilino)-1,3-thiazol-4-yl]-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone](/img/structure/B6936431.png)
[2-(4-Methoxyanilino)-1,3-thiazol-4-yl]-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Methoxyanilino)-1,3-thiazol-4-yl]-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of thiazole, oxadiazole, and piperidine moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxyanilino)-1,3-thiazol-4-yl]-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and oxadiazole intermediates, followed by their coupling with the piperidine derivative. Key steps include:
Formation of Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Synthesis of Oxadiazole Ring: The oxadiazole ring is often synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the thiazole and oxadiazole intermediates with a piperidine derivative using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methoxyanilino)-1,3-thiazol-4-yl]-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid.
Scientific Research Applications
[2-(4-Methoxyanilino)-1,3-thiazol-4-yl]-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of [2-(4-Methoxyanilino)-1,3-thiazol-4-yl]-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
[2-(4-Methoxyphenyl)ethylamine: Shares the methoxyphenyl group but differs in the rest of the structure.
tert-Amyl methyl ether: Contains a methoxy group but is structurally simpler and used primarily as a fuel additive.
Uniqueness
What sets [2-(4-Methoxyanilino)-1,3-thiazol-4-yl]-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone apart is its combination of thiazole, oxadiazole, and piperidine moieties, which confer unique chemical reactivity and potential biological activity. This structural complexity allows for a wide range of applications and interactions with various molecular targets.
Properties
IUPAC Name |
[2-(4-methoxyanilino)-1,3-thiazol-4-yl]-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-25-13-7-5-12(6-8-13)20-18-21-14(10-27-18)17(24)23-9-3-2-4-15(23)16-19-11-26-22-16/h5-8,10-11,15H,2-4,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYJAUIBJHJREJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N3CCCCC3C4=NOC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,2-difluoroethyl)-7-(5-methyl-1,2-oxazole-3-carbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B6936353.png)
![2-(2,2-difluoroethyl)-7-(3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B6936358.png)
![7-(3,4-dichlorobenzoyl)-2-(2,2-difluoroethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B6936368.png)
![2-(2,2-difluoroethyl)-7-(2,3-dihydro-1H-indene-5-carbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B6936383.png)
![2-(2,2-difluoroethyl)-7-(6-methylpyridine-2-carbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B6936386.png)
![Isoquinolin-1-yl-[3-(2-methylpropyl)piperidin-1-yl]methanone](/img/structure/B6936408.png)
![1-[(4-methoxyphenyl)methyl]-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrazole-4-carboxamide](/img/structure/B6936415.png)


![1-[3-(2-Methylpropyl)piperidin-1-yl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B6936425.png)


![2-[2-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]ethoxy]benzoic acid](/img/structure/B6936443.png)
![2-[2-[4-(4-Propan-2-ylcyclohexyl)piperazin-1-yl]ethoxy]benzoic acid](/img/structure/B6936444.png)
